molecular formula C6H4BClF3K B1358466 Potassium (3-chlorophenyl)trifluoroborate CAS No. 411206-75-2

Potassium (3-chlorophenyl)trifluoroborate

Cat. No.: B1358466
CAS No.: 411206-75-2
M. Wt: 218.45 g/mol
InChI Key: LRJCVRYGKNDLAD-UHFFFAOYSA-N
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Description

Potassium (3-chlorophenyl)trifluoroborate is an organoboron compound with the chemical formula C₆H₄BClF₃K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Potassium (3-chlorophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to target aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.

Mode of Action

The mode of action of this compound involves its interaction with its target, the aryl halides. It acts as a nucleophilic boronated coupling reagent . In this process, this compound reacts with aryl halides to form a carbon-carbon (C-C) bond . This reaction can occur in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

This compound affects the biochemical pathway involving the formation of C-C bonds . The formation of these bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds. The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler ones.

Pharmacokinetics

It’s known that organotrifluoroborates like this compound are generally stable in both air and moisture , which could potentially influence their bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a C-C bond with aryl halides . This bond formation is a key step in the synthesis of various organic compounds. The molecular and cellular effects of this action depend on the specific compounds that are synthesized as a result of this reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst or heat can facilitate its reaction with aryl halides . Moreover, organotrifluoroborates are known to be stable in both air and moisture , which means that they can retain their reactivity in a variety of environmental conditions.

Preparation Methods

Potassium (3-chlorophenyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenylboronic acid with potassium bifluoride (KHF₂) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and results in the formation of the desired trifluoroborate salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Comparison with Similar Compounds

Potassium (3-chlorophenyl)trifluoroborate is unique among organotrifluoroborates due to the presence of the 3-chlorophenyl group, which imparts specific reactivity and stability characteristics. Similar compounds include:

  • Potassium 4-chlorophenyltrifluoroborate
  • Potassium 2-chlorophenyltrifluoroborate
  • Potassium phenyltrifluoroborate

Compared to these similar compounds, this compound offers distinct advantages in terms of reactivity and selectivity in certain chemical reactions .

Properties

IUPAC Name

potassium;(3-chlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJCVRYGKNDLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635529
Record name Potassium (3-chlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411206-75-2
Record name Potassium (3-chlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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